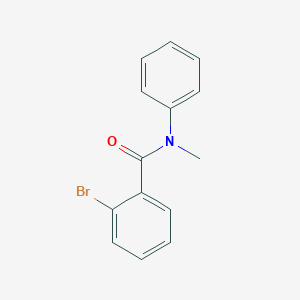

2-bromo-N-methyl-N-phenylbenzamide

Description

Significance of Halogenated Amide Scaffolds in Synthetic Design

The introduction of halogens, such as bromine, into amide scaffolds imparts unique chemical properties that are highly valuable in synthetic design. The carbon-bromine bond can serve as a handle for a variety of chemical transformations, including cross-coupling reactions, which are fundamental to the construction of complex molecules. Furthermore, the presence of a halogen atom can influence the conformational preferences and electronic distribution of the molecule, which can be exploited in areas such as crystal engineering and the design of materials with specific properties. Recent research has highlighted the use of N-halosuccinimide (NBS) for the bromination of N-arylbenzamides, demonstrating the ongoing interest in developing methods to access these valuable building blocks. nih.gov

Overview of 2-Bromo-N-methyl-N-phenylbenzamide as a Model Compound

This compound is a tertiary amide featuring a bromine atom at the ortho-position of the benzoyl ring, and both a methyl and a phenyl group attached to the amide nitrogen. While specific research focusing exclusively on this compound is limited, its structure encapsulates the key features of both N-substituted benzamides and halogenated aromatic compounds.

| Property | Value |

| Molecular Formula | C₁₄H₁₂BrNO |

| Molecular Weight | 290.16 g/mol |

| IUPAC Name | This compound |

Note: The properties listed are calculated for the specified compound.

The synthesis of this compound would likely involve the acylation of N-methylaniline with 2-bromobenzoyl chloride. This standard method for amide formation is widely used in organic synthesis.

Scope and Research Focus within Chemical Sciences

The potential research applications of this compound are multifaceted. The presence of the ortho-bromo substituent makes it an ideal candidate for intramolecular cyclization reactions, potentially leading to the formation of heterocyclic systems. Furthermore, the tertiary nature of the amide bond, with its distinct rotational barrier, could be of interest in conformational analysis and materials science. The phenyl and methyl groups on the nitrogen also offer sites for further functionalization, expanding its utility as a synthetic intermediate. While direct studies on this compound are not widely reported, the reactivity and applications of its constituent parts suggest a rich area for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWBSOREDPETKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345352 | |

| Record name | Benzamide, 2-bromo-N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94191-66-9 | |

| Record name | Benzamide, 2-bromo-N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N Methyl N Phenylbenzamide and Analogous N Substituted Benzamides

Classical Amide Bond Formation Strategies

Traditional methods for synthesizing benzamides often rely on the activation of carboxylic acids or the direct condensation of acids and amines.

Acid Chloride Intermediate Approaches in Benzamide (B126) Synthesis

A well-established method for forming benzamides involves the conversion of a carboxylic acid to a more reactive acid chloride. This intermediate readily reacts with an amine to form the desired amide. For the synthesis of N-substituted benzamides, the corresponding benzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to generate the benzoyl chloride. mdpi.comgoogle.com This is followed by the addition of a primary or secondary amine.

For instance, the synthesis of various benzamides has been achieved by reacting benzoyl chloride with the appropriate amine. orgsyn.org A recent study detailed a solvent-controlled, one-pot method for the synthesis of primary amides and imides from aroyl chlorides using an alkali-metal silyl-amide reagent like LiHMDS as the nitrogen source at room temperature. nih.govrsc.orgrsc.org This approach offers a rapid and highly selective route to these compounds. nih.govrsc.orgrsc.org

The general reaction is as follows:

Step 1: Formation of Acid Chloride Ar-COOH + SOCl₂ → Ar-COCl + SO₂ + HCl

Step 2: Amide Formation Ar-COCl + R₁R₂NH → Ar-CONR₁R₂ + HCl

This two-step process is a reliable and versatile method for preparing a wide array of benzamides. orgsyn.org

Condensation Reactions with Substituted Anilines and Benzoic Acid Derivatives

Direct condensation of a carboxylic acid and an amine is another fundamental approach to amide bond formation. This method typically requires a coupling agent or dehydrating agent to facilitate the removal of water, which is formed as a byproduct. sciencemadness.org

For example, benzanilide (B160483) can be prepared by heating a mixture of aniline (B41778) and benzoic acid. orgsyn.org The reaction is driven to completion by distilling off the water formed. orgsyn.org More advanced methods utilize dehydrating agents to achieve this transformation under milder conditions. researchgate.nettsijournals.com Various reagents have been explored for this purpose, including phosphorus pentoxide (P₂O₅) and sulfamic acid. sciencemadness.org

Titanium tetrachloride (TiCl₄) has also been employed to mediate the one-pot condensation of carboxylic acids and amines. nih.gov For example, reacting benzoic acid with aniline in the presence of TiCl₄ in pyridine (B92270) at 85°C resulted in a 98% yield of N-phenylbenzamide. nih.gov Additionally, catalyst- and additive-free methods have been developed for the synthesis of N-substituted anilines from primary amines and (E)-2-arylidene-3-cyclohexenones via a sequential imine condensation–isoaromatization pathway. beilstein-journals.org

A green and efficient method for preparing benzamide derivatives involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. researchgate.net

Advanced Catalytic Approaches in Amide Synthesis

Modern synthetic chemistry has seen the rise of powerful catalytic systems that offer greater efficiency, selectivity, and functional group tolerance for amide bond formation.

Palladium-Catalyzed Amidation Protocols

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of C-N bonds. syr.edu These methods can be adapted for the amidation of aryl halides. nih.govacs.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, and subsequent reductive elimination to form the N-aryl amide and regenerate the Pd(0) catalyst. syr.eduresearchgate.netyoutube.com

The choice of ligand is crucial for the success of these reactions. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands, such as 2-dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl, have proven effective for the palladium-catalyzed amidation of aryl halides with a variety of amides. researchgate.netacs.org These ligands can inhibit the formation of undesired side products and promote the desired reductive elimination step. acs.org The development of new ligands, such as KPhos, has enabled the highly selective amination of aryl chlorides and bromides with aqueous ammonia (B1221849) using a hydroxide (B78521) base. nih.govacs.org

A variety of palladium-catalyzed methods have been developed for the synthesis of amides, including the coupling of aryl halides with isocyanides acs.org and the amidation-hydrolysis of gem-dihaloolefins. rsc.org Tandem processes involving palladium catalysis have also gained attention for their ability to perform multiple reaction steps in one pot. researchgate.net

| Aryl Halide | Amide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Primary Amides | Pd(OAc)₂ / 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl | Cs₂CO₃ | Toluene | Good to Excellent | researchgate.netacs.org |

| Aryl Chloride | Primary Arylamine | Pd Catalyst / KPhos | Hydroxide Base | Aqueous Ammonia | High Selectivity | nih.govacs.org |

| Aryl Halide | Isocyanide | Palladium Catalyst | - | - | - | nih.govacs.org |

| gem-Dihaloolefin | Aryl Amine | Palladium Catalyst | - | - | Good to Excellent | rsc.org |

Copper-Catalyzed Amidation Techniques

Copper-catalyzed N-arylation reactions, often referred to as Ullmann condensations, provide a valuable alternative to palladium-based methods. wikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide with an amine or amide in the presence of a copper catalyst. organic-chemistry.orgrsc.orgmdpi.com

Significant progress has been made in developing more efficient and milder copper-catalyzed amidation protocols. organic-chemistry.orgacs.org The use of ligands, such as 1,2-diamines, can dramatically improve the efficiency of these reactions, allowing them to proceed at lower temperatures. acs.orgnih.gov For example, a catalyst system using air-stable CuI and racemic trans-1,2-cyclohexanediamine has been shown to be highly effective for the amidation of aryl iodides and bromides. organic-chemistry.orgacs.org

Copper-catalyzed methods have been successfully applied to the synthesis of tertiary amides through the N-arylation of secondary amides organic-chemistry.orgacs.org and the aerobic oxidative amidation of tertiary amines. nih.gov Furthermore, copper catalysis has been utilized in one-pot oxidative amidation reactions between methylarenes and amines. rsc.org

| Aryl Halide | Amine/Amide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Primary Amide | CuI / trans-1,2-Cyclohexanediamine | K₃PO₄ | - | High | organic-chemistry.orgacs.org |

| Aryl Iodide | Secondary Amide | CuI / 2,2,6,6-Tetramethyl-3,5-heptanedione | K₂CO₃ | Toluene | Excellent | organic-chemistry.org |

| Aryl Halide | 8-Aminoquinoline | Copper Catalyst | - | - | Efficient | rsc.org |

| Aryl Chloride | Primary/Secondary Aliphatic Amines | Cu Catalyst / 8-Hydroxyquinoline-N-oxide | - | - | - | mdpi.com |

Direct Amidation Strategies Using Coupling Reagents

Direct amidation methods that bypass the need to form an acid chloride intermediate are highly desirable for their operational simplicity. These strategies often employ coupling reagents to activate the carboxylic acid in situ. uni-kiel.de

A wide variety of coupling reagents have been developed, many of which are commonly used in peptide synthesis. uni-kiel.deuniurb.itsigmaaldrich.combachem.com These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as well as phosphonium (B103445) and uronium/aminium salts such as BOP, PyBOP, HBTU, and HATU. uni-kiel.desigmaaldrich.combachem.comnih.gov

These reagents react with the carboxylic acid to form a highly reactive activated species, such as an active ester, which is then readily attacked by the amine to form the amide bond. sigmaaldrich.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to increase reaction rates and suppress side reactions. uni-kiel.deuniurb.itsigmaaldrich.combachem.com

The choice of coupling reagent and conditions can be tailored to the specific substrates being used. For example, in the synthesis of complex benzamide-peptide hybrids, different coupling reagents such as HATU, PyBOP, and HBTU were evaluated to optimize the reaction yield. nih.gov

Regioselective Functionalization for Halogenated Benzamides

Achieving regioselectivity in the halogenation of N-substituted benzamides is a critical aspect of their synthesis, ensuring the desired isomer is obtained with high precision. This section delves into modern strategies for directed C(sp²)–H halogenation and specific bromination techniques.

Directed C(sp²)-H Halogenation Methodologies

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. researchgate.net In the context of N-substituted benzamides, the amide functionality can act as a directing group, guiding the halogenation to a specific position on the aromatic ring.

Palladium-catalyzed C–H activation is a prominent method for the regioselective halogenation of benzanilides. nih.gov For instance, the use of a Pd(OAc)₂ catalyst can direct the bromination to the ortho-position of the aniline ring in N-methyl-benzanilides. researchgate.netnih.gov This approach demonstrates excellent regioselectivity and good tolerance of various functional groups, providing a reliable route to ortho-brominated benzanilide derivatives. nih.gov The reaction typically proceeds in the presence of an oxidant, such as Na₂S₂O₈, and a suitable solvent system like a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA). nih.gov

The choice of catalyst and reaction conditions is crucial for controlling the site of halogenation. Research has shown that different transition metals and promoters can lead to divergent regioselectivity, highlighting the tunability of these C–H functionalization reactions. researchgate.netnih.gov

Bromination Strategies and Promoter Regulation

The development of specific bromination strategies allows for precise control over the introduction of bromine atoms into the benzamide scaffold. A key innovation in this area is the use of promoters to switch the regioselectivity of the bromination reaction. nih.gov

For N-methyl-benzanilides, a palladium(II) catalyst typically promotes bromination at the ortho-position of the aniline moiety. nih.gov However, by switching the promoter to hexafluoroisopropanol (HFIP), the regioselectivity can be reversed, favoring bromination at the para-position of the amino group. nih.gov This switchable site-selectivity from a single starting material by simply changing the promoter offers significant flexibility in synthetic design. nih.gov

The reaction conditions for these selective brominations have been optimized. For the palladium-catalyzed ortho-bromination of N-methyl-N-phenylbenzamide, the use of N-bromosuccinimide (NBS) as the bromine source, Pd(OAc)₂ as the catalyst, and Na₂S₂O₈ as the oxidant in a TFA/TFAA solvent system has proven effective. nih.gov In contrast, the HFIP-promoted para-bromination is also carried out with NBS but in the absence of a metal catalyst. nih.gov

Table 1: Promoter Regulation in the Bromination of N-methyl-N-phenylbenzamide

This table summarizes the effect of different promoters on the regioselectivity of the bromination of N-methyl-N-phenylbenzamide, based on experimental findings. nih.gov

| Promoter | Primary Regioisomer | Typical Conditions |

|---|---|---|

| Pd(OAc)₂ | ortho-bromo | NBS, Na₂S₂O₈, TFA/TFAA |

| Hexafluoroisopropanol (HFIP) | para-bromo | NBS, HFIP |

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and energy sources, as well as the design of processes with high atom economy.

Several greener approaches to the synthesis of benzamides have been reported. One such method involves the direct condensation of benzoic acids and amines using a reusable solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth, under ultrasonic irradiation. rsc.org This method offers advantages like short reaction times, high yields, and a simple, eco-friendly procedure. rsc.org Another approach utilizes boric acid as a catalyst for the amidation of benzoic acid, which is a more environmentally friendly alternative to many traditional catalysts. rsc.org

Solvent-free synthesis is another key aspect of green chemistry. The preparation of chiral halogenated imines, for instance, has been achieved in excellent yields through a single-step, solvent-free approach, highlighting the potential for reducing solvent waste in the synthesis of related compounds. primescholars.com Furthermore, the use of sodium halides as a source of electrophilic halogens in environmentally friendly solvents like ethanol (B145695) has been demonstrated for the synthesis of halogenated heterocycles, offering a less toxic alternative to conventional halogenating agents. uwf.edu

The development of photoredox catalysis using visible light also represents a greener alternative for chemical transformations. researchgate.net Organic photoredox catalysts can be used to activate carbon-halide bonds under mild, room temperature conditions, enabling various synthetic transformations of o-halogenated benzamides. rsc.orgrsc.org These methods reduce the need for high temperatures and harsh reagents, aligning with the principles of sustainable chemistry.

Table 2: Overview of Green Chemistry Approaches in Benzamide Synthesis

This table provides a summary of various green chemistry strategies that have been applied to the synthesis of benzamides and related compounds, contributing to more sustainable chemical manufacturing.

| Green Chemistry Approach | Example Application | Key Advantages | Reference |

|---|---|---|---|

| Reusable Solid Acid Catalyst | Direct condensation of benzoic acids and amines | Short reaction times, high yields, catalyst reusability | rsc.org |

| Environmentally Benign Catalyst | Boric acid catalyzed amidation | Reduced toxicity compared to traditional catalysts | rsc.org |

| Solvent-Free Synthesis | Preparation of chiral halogenated imines | High efficiency, easy separation, reduced solvent waste | primescholars.com |

| Visible Light Photoredox Catalysis | Transformations of o-halogenated benzamides | Mild reaction conditions, reduced energy consumption | rsc.orgresearchgate.netrsc.org |

| Benign Halogen Source and Solvent | Synthesis of halogenated heterocycles | Use of sodium halides and ethanol | uwf.edu |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo N Methyl N Phenylbenzamide

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the benzoyl ring of 2-bromo-N-methyl-N-phenylbenzamide is the primary site for nucleophilic substitution reactions. Although specific studies on this exact molecule are not prevalent, the reactivity can be inferred from related N-substituted 2-bromobenzamides. Generally, the carbon-bromine bond on an aromatic ring is less reactive towards nucleophilic substitution than in alkyl halides due to the increased bond strength and steric hindrance.

However, these reactions can be facilitated under specific conditions, often requiring a catalyst. For instance, in transition metal-catalyzed cross-coupling reactions, the bromine atom serves as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. While direct SNAr (nucleophilic aromatic substitution) reactions are possible, they typically require harsh conditions or strong activation of the aromatic ring by electron-withdrawing groups, which are absent in the parent molecule. The reactivity is more commonly harnessed in catalytic cycles, such as the palladium-catalyzed reactions discussed below.

Oxidative and Reductive Transformations of Amide and Aryl Moieties

The amide and aryl components of this compound can undergo various oxidative and reductive transformations. The amide group itself is generally robust but can be cleaved under harsh hydrolytic conditions. The aryl rings, however, are susceptible to modification.

Oxidative processes, often mediated by hypervalent iodine reagents or metal catalysts, can lead to intramolecular cyclization reactions. For the broader class of N-substituted benzanilides, oxidative dearomatic cyclization can occur, leading to the formation of spirodienones. researchgate.net This involves an electrophilic attack on the phenyl ring, driven by the generation of a reactive intermediate like a nitrenium ion. researchgate.net Furthermore, studies on the structurally similar compound 2-bromo-5-nitro-N-phenylbenzamide have shown it undergoes rapid degradation in vivo, which suggests that metabolic, likely oxidative, pathways are active for this class of molecules. nih.gov

Reductive transformations can also be envisioned. The bromo-substituent can be removed via catalytic hydrogenation or other reductive dehalogenation methods. While the amide carbonyl is generally resistant to reduction, strong reducing agents like lithium aluminum hydride could potentially reduce it to an amine.

Palladium-Catalyzed C-H Activation and Functionalization Pathways

Palladium catalysis has emerged as a powerful tool for the functionalization of this compound, primarily through C-H activation pathways that lead to the synthesis of valuable heterocyclic structures.

A key transformation of this compound and its analogues is the palladium-catalyzed intramolecular C-H activation and subsequent cyclization to form N-methylphenanthridin-6(5H)-one. This reaction provides a direct and efficient route to a core structure found in many biologically active compounds. The process involves the formation of a new carbon-carbon bond between the two aryl rings of the starting material, followed by C-N bond formation to construct the final tricyclic system. acs.orgnih.gov

This intramolecular arylation has been shown to be effective with various N-substituted 2-bromobenzamides, tolerating a range of functional groups on the N-aryl ring. acs.orgnih.gov The efficiency of these reactions makes this a preferred method for synthesizing phenanthridinone libraries.

Table 1: Examples of Palladium-Catalyzed Intramolecular Cyclization of N-Aryl-2-bromobenzamides

| Starting Material (N-Aryl Group) | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-phenyl | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DMA | 95 | nih.gov |

| N-(4-methoxyphenyl) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 88 | acs.org |

| N-(3-chlorophenyl) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 75 | acs.org |

| N-(thiophen-2-yl) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 66 | acs.org |

| N-ethyl (from 2-bromo-N-ethylbenzamide) | Pd(OAc)₂ / XPhos | K₂CO₃ | Acetonitrile | 91 | orgsyn.org |

The mechanism of the palladium-catalyzed synthesis of phenanthridinones from 2-bromobenzamides is complex, with several proposed pathways.

One widely accepted mechanism begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) catalyst, forming an aryl-Pd(II) intermediate. This is followed by an intramolecular C-H activation step, where the palladium center activates a C-H bond on the N-phenyl ring. This step, often referred to as a concerted metalation-deprotonation (CMD) event, forms a palladacycle. Finally, reductive elimination from this palladacycle forges the new C-C bond and regenerates the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

An alternative mechanism proposes the involvement of an aryne intermediate. acs.orgresearchgate.net In this scenario, the palladium catalyst facilitates the formation of a benzyne (B1209423) from the 2-bromobenzamide (B1207801). This highly reactive intermediate is then trapped intramolecularly by the N-phenyl group, leading to the phenanthridinone product. acs.orgorgsyn.org

A third proposed pathway involves a Pd(II)/Pd(IV) catalytic cycle. After the initial oxidative addition of the 2-bromobenzamide to Pd(0) to form a Pd(II) species, a second oxidative addition, for instance with another molecule of reactant or an additive, could generate a diaryl-Pd(IV) intermediate. Subsequent reductive elimination from this high-valent palladium species would then form the desired C-C and C-N bonds. acs.org The operative mechanism can be influenced by the specific reaction conditions, including the choice of ligands, base, and solvent.

Ligands play a critical role in the palladium-catalyzed cyclization of this compound, influencing catalyst stability, reactivity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines like SPhos and XPhos, are frequently employed. acs.orgnih.govorgsyn.org

These ligands are essential for several reasons:

They stabilize the Pd(0) resting state of the catalyst, preventing decomposition.

They facilitate the initial oxidative addition of the aryl bromide to the palladium center.

They promote the reductive elimination step, which is often the product-forming and catalyst-regenerating step. nih.gov

The structure of the ligand can significantly impact the reaction's efficiency and outcome. The choice of ligand can influence which mechanistic pathway is favored and can be crucial for achieving high yields. Catalytic cycle intermediates, such as the initial aryl-Pd(II)-ligand complex and the subsequent palladacycle, are central to the reaction. While often too transient to be isolated, their existence is supported by mechanistic experiments and computational studies.

Modern methods in chemical research, such as high-throughput experimentation (HTE), are being applied to complex catalytic reactions like the C-H activation of benzanilides. While specific HTE studies on this compound are not widely published, the approach is highly relevant for optimizing the synthesis of phenanthridinones. HTE allows for the rapid screening of a large number of reaction parameters, including catalysts, ligands, bases, solvents, and temperatures, in parallel. chemrxiv.org

By generating large datasets, HTE, when coupled with multivariate data analysis, can build predictive models for reaction outcomes. chemrxiv.org This data-driven approach can uncover non-obvious relationships between variables and identify the optimal conditions for yield and selectivity more efficiently than traditional one-variable-at-a-time optimization. For the synthesis of phenanthridinone from this compound, this methodology could be used to rapidly map the reaction landscape, identify the most effective ligand-base combinations, and expand the substrate scope with high fidelity.

Arylation of Heteroarenes with Bromobenzamide Derivatives

The direct C-H arylation of heteroarenes using bromobenzamide derivatives represents a significant synthetic strategy for creating complex molecular architectures. While specific studies on the direct arylation of heteroarenes using this compound are not extensively detailed in the reviewed literature, valuable insights can be drawn from research on structurally similar bromobenzamides.

Palladium-catalyzed direct arylation of heteroarene C-H bonds with 2- or 4-bromobenzamides has been explored. researchgate.net In these reactions, the use of potassium acetate (B1210297) (KOAc) as a base was found to be effective in preventing the formation of undesired C-N bonds or the self-coupling of two bromobenzamide molecules. researchgate.net While 4-bromobenzamides have been shown to couple efficiently with a variety of heteroarenes to produce C5-arylated products in good yields with low catalyst loading (0.5 mol% of Pd(OAc)₂), the reactivity of 2-bromobenzamide derivatives presents more challenges. researchgate.net

Initial investigations with 2-bromobenzamide under these conditions did not yield the expected coupling product. researchgate.net However, a moderate level of reactivity was achieved with the related tertiary amide, 2-bromo-N,N-diethylbenzamide, when a different catalytic system, PdCl(C₃H₅)(dppb) (where dppb is 1,4-bis(diphenylphosphino)butane), was employed at a 2 mol% loading. researchgate.net This suggests that the nature of the amide substituent and the choice of catalyst are critical for successful arylation with 2-bromobenzamide derivatives.

The structure of the heteroarene also plays a significant role in the reaction outcome. Thiazoles, thiophenes, furans, and pyrroles have been successfully arylated using bromobenzamides. researchgate.net A noteworthy observation was the reaction of a thiazole (B1198619) with 2-bromo-N-phenylbenzamide, which resulted in a six-membered ring product via intramolecular cyclization, rather than the anticipated intermolecular C-H arylation. researchgate.net In contrast, a 2-bromo-N-benzylbenzamide derivative successfully underwent the desired intermolecular coupling, highlighting the subtle influence of the N-substituent on the reaction pathway. researchgate.net

General conditions for the palladium-catalyzed direct arylation of a broad spectrum of heterocycles with aryl bromides have been established, which could potentially be adapted for this compound. organic-chemistry.org These optimized conditions typically involve a stoichiometric ratio of the coupling partners, a palladium acetate catalyst (Pd(OAc)₂), a phosphine ligand such as PCy₃·HBF₄, and a substoichiometric amount of pivalic acid (PivOH) in a solvent like dimethylacetamide (DMA) at elevated temperatures. organic-chemistry.org The addition of pivalic acid is believed to facilitate the concerted metalation-deprotonation (CMD) pathway, leading to significantly accelerated reaction rates and improved yields for a variety of heterocycles, including benzothiophenes and indolizines. organic-chemistry.org

| Aryl Halide | Heterocycle | Catalyst System | Base | Additive | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Bromobenzamides | Various | 0.5 mol% Pd(OAc)₂ | KOAc | - | - | - | Good | researchgate.net |

| 2-Bromobenzamide | Thiophene | 0.5 mol% Pd(OAc)₂ | KOAc | - | - | - | No Product | researchgate.net |

| 2-Bromo-N,N-diethylbenzamide | Thiophene | 2 mol% PdCl(C₃H₅)(dppb) | KOAc | - | - | - | Moderate | researchgate.net |

| 2-Bromo-N-phenylbenzamide | Thiazole | - | - | - | - | - | Intramolecular Cyclization | researchgate.net |

| General Aryl Bromides | Various | 2 mol% Pd(OAc)₂, 4 mol% PCy₃·HBF₄ | K₂CO₃ | 30 mol% PivOH | DMA | 100 | - | organic-chemistry.org |

Hydrolytic Stability and Degradation Pathways of the Amide Bond

The amide bond is generally characterized by its stability and low reactivity due to resonance stabilization between the nitrogen lone pair and the carbonyl group's π* orbital. acs.org However, under certain conditions, such as in the presence of acid or base, amides can undergo hydrolysis to yield a carboxylic acid and an amine.

The hydrolysis of amides is technically a reaction with water, which can be catalyzed by either acid or base. chemguide.co.uk In acidic hydrolysis, the reaction is typically carried out by heating the amide with a dilute acid like hydrochloric acid. chemguide.co.uk The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are a carboxylic acid and an ammonium (B1175870) salt. youtube.com

In alkaline hydrolysis, the amide is heated with a strong base such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This leads to the formation of a carboxylate salt and an amine. youtube.com The evolution of ammonia (B1221849) upon heating a substance with sodium hydroxide solution is a classic test for the presence of an amide group. chemguide.co.uk

The specific structure of this compound, being a tertiary amide, is expected to influence its hydrolytic stability. Tertiary amides have been noted to be more labile under certain hydrolytic conditions compared to primary and secondary amides. arkat-usa.org The presence of the electron-withdrawing bromine atom on the benzoyl ring could potentially increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the steric bulk of the N-methyl and N-phenyl groups might hinder the approach of the nucleophile to the carbonyl center.

The mechanism of alkaline amide hydrolysis has been extensively studied and is understood to proceed through a tetrahedral intermediate formed by the addition of the hydroxide ion to the carbonyl group. arkat-usa.org The breakdown of this intermediate can either regenerate the starting amide or proceed to the hydrolysis products. For N,N-disubstituted amides like this compound, the stability of the leaving group (the N-methyl-N-phenylamine anion) would be a critical factor in determining the rate of hydrolysis.

Spectroscopic and Structural Characterization in Research of 2 Bromo N Methyl N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would be critical in the structural confirmation of 2-bromo-N-methyl-N-phenylbenzamide.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings and the protons of the N-methyl group.

The protons on the 2-bromophenyl ring are anticipated to appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The presence of the bromine atom and the amide linkage will influence the chemical shifts of these protons. Similarly, the five protons on the N-phenyl ring will also resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom of the amide. The N-methyl group is expected to exhibit a singlet in the upfield region of the spectrum, likely around δ 3.5 ppm, due to the shielding effect of the adjacent nitrogen atom. The integration of these signals would correspond to the number of protons in each group, confirming the presence of all structural components. Furthermore, the absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of the compound's purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and may vary from experimental data.)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (2-bromophenyl) | 7.2 - 7.8 | Multiplet | 4H |

| Aromatic (N-phenyl) | 7.0 - 7.5 | Multiplet | 5H |

| N-Methyl | ~3.5 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm. The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift, influenced by the heavy atom effect of bromine. The carbon atoms of the N-phenyl ring will also show distinct signals, with their chemical shifts affected by the nitrogen substituent. The N-methyl carbon is expected to appear in the upfield region, typically around δ 30-40 ppm. The number of signals in the aromatic region can help confirm the substitution pattern of the phenyl rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and may vary from experimental data.)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-Br) | ~120 |

| Aromatic (C-N) | ~140 |

| Aromatic (other) | 120 - 140 |

| N-Methyl (N-CH₃) | 30 - 40 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups in a molecule. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group is anticipated in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is expected to appear around 1300-1400 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are predicted values based on related structures and may vary from experimental data.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch (Amide) | 1300 - 1400 | Medium |

| C-Br Stretch | < 800 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for observing the symmetric stretching vibrations of the aromatic rings and the C-Br bond. The C=O stretching vibration of the amide would also be visible, though potentially weaker than in the FT-IR spectrum. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about its conjugation and chromophores. The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the aromatic rings and the amide functional group. The benzoyl and phenyl chromophores will be the primary contributors to the UV absorption. The presence of the bromine atom may cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted N-methyl-N-phenylbenzamide. The molar absorptivity (ε) values associated with these transitions can also be determined, providing quantitative information about the probability of these electronic transitions.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Note: These are predicted values based on related structures and may vary from experimental data.)

| Electronic Transition | Predicted λmax (nm) |

| π→π* (Aromatic) | ~200 - 280 |

| n→π* (Carbonyl) | ~300 - 350 |

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

To date, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of analogous structures, such as substituted N-phenylbenzamides, reveals common structural features.

For a related compound, 3-methyl-N-phenylbenzamide, X-ray diffraction analysis showed that the asymmetric unit of the structure contains two independent molecules. nih.gov In these molecules, the amide group (–NHCO–) is not coplanar with the attached phenyl rings. The dihedral angles between the amide group and the benzoyl and aniline (B41778) rings were found to be 20.97° and 45.65° for the benzoyl rings, and 41.54° and 31.87° for the aniline rings in the two molecules, respectively. nih.gov For this compound, a similar non-planar arrangement would be expected, with the dihedral angles influenced by the steric hindrance from the ortho-bromo substituent and the N-methyl group.

Hypothetical Crystal Data Table for this compound This table is for illustrative purposes, as experimental data is not available.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₄H₁₂BrNO |

| Formula Weight | 290.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen-Halogen Contacts, π-Interactions)

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions. Without an experimentally determined crystal structure for this compound, a definitive analysis of these interactions is not possible. However, based on its molecular structure, the following interactions would be anticipated:

Hydrogen Bonding: As a tertiary amide, this compound lacks the N-H donor required for classical hydrogen bonding. However, weak C-H···O interactions involving the carbonyl oxygen as an acceptor are plausible.

Halogen Bonding and Halogen-Halogen Contacts: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···π) or halogen-halogen contacts (Br···Br). These interactions are significant in directing the crystal packing of many brominated organic compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. While the specific mass spectrum for this compound is not available, the fragmentation can be predicted based on the spectra of related compounds and general fragmentation rules.

The molecular ion peak [M]⁺• would appear as a characteristic doublet with a 1:1 intensity ratio, due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted Major Fragment Ions: The fragmentation of N-methyl-N-phenylbenzamides under electron ionization (EI) conditions often involves cleavage at the amide bond. Key fragmentation pathways would likely include:

α-Cleavage: Scission of the bond between the carbonyl carbon and the bromophenyl ring to form the N-methyl-N-phenylaminocarbonyl cation and a bromophenyl radical.

α-Cleavage: Scission of the bond between the carbonyl carbon and the nitrogen atom to yield a 2-bromobenzoyl cation. This fragment would also exhibit the isotopic bromine pattern.

Further Fragmentation: The 2-bromobenzoyl cation could subsequently lose carbon monoxide (CO) to form a 2-bromophenyl cation.

Illustrative Fragmentation Data Table This table is based on predicted fragmentation patterns and data from the non-brominated analog, N-methyl-N-phenylbenzamide. nist.gov

| m/z (mass/charge) | Proposed Ion Structure | Notes |

|---|---|---|

| 290/292 | [C₁₄H₁₂⁷⁹/⁸¹BrNO]⁺• | Molecular ion peak (M⁺•), showing bromine isotope pattern. |

| 183/185 | [C₇H₄⁷⁹/⁸¹BrO]⁺ | 2-bromobenzoyl cation. |

| 155/157 | [C₆H₄⁷⁹/⁸¹Br]⁺ | 2-bromophenyl cation (loss of CO from 183/185). |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (if rearrangement occurs). |

Thermal Analysis Techniques (e.g., TGA, DTA, DSC) for Stability Studies

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated. A TGA thermogram for this compound would reveal its decomposition temperature, indicating its thermal stability.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These methods measure the difference in temperature or heat flow between a sample and a reference. A DSC or DTA curve would show endothermic peaks corresponding to melting and exothermic peaks for decomposition or crystallization events.

No published TGA, DTA, or DSC data for this compound could be located. For a crystalline organic solid of this nature, one would expect to observe a sharp endothermic peak in the DSC trace corresponding to its melting point, followed by an exothermic decomposition profile at higher temperatures in the TGA curve.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Accessible Research

The initial objective was to construct a detailed article covering the computational and theoretical aspects of this compound, structured around specific analyses such as Density Functional Theory (DFT) calculations, electronic structure, and non-covalent interactions. However, the requisite data for this specific molecule, including optimized geometry, HOMO-LUMO energy levels, Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) analysis, could not be located in the available scientific literature.

Research mentioning this compound primarily focuses on its role as a substrate in palladium-catalyzed intramolecular C-H functionalization reactions. For instance, studies by Fagnou and colleagues have noted the compound's reactivity and selectivity at the arene C(sp²)-H bond. While these studies likely involved computational calculations to understand the reaction mechanisms for the broader class of N-aryl benzamides, the specific, detailed outputs for this compound itself are not provided in the main body of the publications or their supplementary information.

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. For a compound like this compound, such studies would provide valuable insights:

Geometry Optimization and Conformational Analysis would reveal the most stable three-dimensional structure of the molecule, considering the rotational freedom around the amide and phenyl bonds. The presence of the bromine atom and the N-methyl group would introduce specific steric and electronic effects influencing the preferred conformation.

Electronic Structure Analysis , including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between these orbitals would indicate its kinetic stability and susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP) Mapping would illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly relevant for predicting sites of interaction with other molecules.

Natural Bond Orbital (NBO) Analysis would offer a detailed picture of the bonding and electronic delocalization within the molecule, quantifying hyperconjugative interactions that contribute to its stability.

Quantum Chemical Descriptors derived from these calculations would provide quantitative measures of reactivity.

Analysis of Non-Covalent Interactions (NCI) would be important for understanding how the molecule might interact with itself or other molecules in condensed phases or at the active sites of enzymes, with a particular interest in potential halogen bonding involving the bromine atom.

Unfortunately, without access to dedicated research performing these specific analyses on this compound, a scientifically accurate and detailed article as per the requested outline cannot be generated at this time.

It is possible that such computational data exists in proprietary research or has been generated as part of a broader study where the details for this specific compound were not the primary focus of the publication.

As an alternative, a similar in-depth computational analysis could be provided for a more widely studied benzamide (B126) derivative for which comprehensive data is available in the scientific literature. This would allow for a thorough exploration of the computational methodologies and the insights they provide into the structure and reactivity of this class of compounds.

Computational and Theoretical Investigations of 2 Bromo N Methyl N Phenylbenzamide

Analysis of Non-Covalent Interactions (NCI)

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining a unique space for each molecule. This surface allows for the mapping of various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

In the case of 2-bromo-N-methyl-N-phenylbenzamide, the analysis would identify and quantify several key interactions. The most significant contributions often arise from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. nih.govresearchgate.net Other important interactions include C···H/H···C contacts, which are indicative of C-H···π interactions, and Br···H/H···Br contacts. nih.govresearchgate.net The presence of the carbonyl oxygen and the amide nitrogen would also lead to O···H/H···O and N···H/H···N contacts, respectively. nih.gov The red spots on a dnorm-mapped Hirshfeld surface indicate close contact points, often corresponding to hydrogen bonds or other short interactions. researchgate.net

The table below shows a representative breakdown of intermolecular contacts and their percentage contributions to the Hirshfeld surface, as is commonly reported for similar bromo-phenyl compounds. nih.govresearchgate.net

| Contact Type | Percentage Contribution to Hirshfeld Surface (%) |

| H···H | 36.2 |

| C···H/H···C | 21.6 |

| N···H/H···N | 12.2 |

| Br···H/H···Br | 10.8 |

| O···H/H···O | ~5-10 |

| Other | Balance |

Note: This table is a representative example based on analyses of structurally similar compounds. The exact values for this compound would require specific crystallographic data and calculation.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

Electron Localization Function (ELF) analysis is a theoretical method that provides a visual representation of electron localization in a molecule. jussieu.fr It maps regions where the probability of finding a pair of electrons is high, thus offering a clear picture of covalent bonds, lone pairs, and atomic shells. For this compound, an ELF analysis would show high localization values in the regions of the C-C, C-H, C-N, C=O, and C-Br covalent bonds. It would also highlight the areas corresponding to the lone pairs on the oxygen and bromine atoms, which are regions of high electron density and potential nucleophilic character.

Reduced Density Gradient (RDG) analysis is a complementary technique used to identify and visualize non-covalent interactions (NCIs) in real space. nih.gov The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ2)ρ). This plot reveals different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative sign(λ2)ρ values.

Weak van der Waals interactions are characterized by peaks near zero.

Strong repulsive interactions (e.g., steric clashes) are found at positive sign(λ2)ρ values.

An RDG analysis of this compound would visualize the non-covalent interactions stabilizing its conformation and crystal packing. It would likely show large, low-density surfaces corresponding to van der Waals forces between the phenyl rings. Specific regions would indicate potential intramolecular hydrogen bonds and steric repulsion between the bulky substituents, which dictates the molecule's preferred three-dimensional shape.

Computational Prediction of Regioselectivity in C-H Activation

Transition metal-catalyzed C-H activation is a powerful strategy for modifying organic molecules, but controlling which C-H bond reacts (regioselectivity) is a major challenge. chemrxiv.orgchemrxiv.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of such reactions. researchgate.net For a molecule like this compound, the amide group can act as a directing group, guiding a metal catalyst to activate a C-H bond at the ortho position of one of the phenyl rings. researchgate.netnih.gov

Computational studies can model the reaction pathway, calculating the activation energies for C-H bond cleavage at various positions on both the N-phenyl ring and the bromo-benzoyl ring. The C-H bond with the lowest calculated activation barrier is the predicted site of reaction. chemrxiv.org

Several factors influence the regioselectivity:

Directing Group: The amide functionality is a well-known directing group that facilitates ortho-C-H activation by forming a stable cyclic pre-transition state with the metal catalyst. nih.gov

Steric Hindrance: The methyl group on the nitrogen and the bromine atom at the ortho position of the benzoyl ring introduce steric bulk that can influence the approach of the catalyst and disfavor C-H activation at nearby sites.

Electronic Effects: The electron-withdrawing nature of the bromine atom and the carbonyl group can alter the electron density and acidity of the C-H bonds on the benzoyl ring, affecting their reactivity.

Computational models would likely predict a competition between the activation of the ortho-C-H bonds on the N-phenyl ring (directed by the amide) and the remaining C-H bonds on the bromo-benzoyl ring. The final predicted outcome would depend on the subtle balance of these steric and electronic factors as revealed by the calculated transition state energies.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net These calculations are typically performed using DFT methods, often in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method for NMR shifts. researchgate.net

The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Then, the NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR) are calculated for this optimized structure. researchgate.net The results are often compared with experimental data to validate both the computational method and the structural assignment of the molecule. researchgate.netnih.gov Solvation effects can also be included in the models to better simulate experimental conditions. researchgate.net

For this compound, theoretical calculations could predict the chemical shifts for each unique proton and carbon atom. This is particularly useful for assigning signals in complex regions of the spectrum. A comparison between calculated and experimental values can confirm the molecular structure. Discrepancies between the two can point to specific conformational or environmental effects not captured by the theoretical model.

The following table illustrates a typical comparison between experimental and theoretically calculated ¹³C NMR chemical shifts for a related molecule, a common practice in chemical literature. researchgate.netnih.gov

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O | 168.5 | 169.2 |

| C-Br | 118.9 | 119.5 |

| C (N-Ph, ipso) | 142.1 | 142.8 |

| C (N-Ph, ortho) | 126.5 | 127.1 |

| C (N-Ph, meta) | 129.8 | 130.3 |

| C (N-Ph, para) | 128.2 | 128.9 |

| N-CH₃ | 38.5 | 39.1 |

Note: This table is a representative example. Actual experimental and calculated values for this compound would require specific analysis.

Advanced Research Applications in Organic Synthesis and Materials Science

2-Bromo-N-methyl-N-phenylbenzamide as a Building Block in Complex Molecule Synthesis

This compound serves as a crucial starting material for the synthesis of more complex molecules, most notably phenanthridinone derivatives. researchgate.netnih.gov Phenanthridinones are a class of heterocyclic compounds that form the core structure of various biologically active natural products and pharmaceuticals. nih.gov

One of the key synthetic strategies involves the palladium-catalyzed intramolecular C-H arylation of this compound. nih.gov This reaction leads to the formation of a new carbon-carbon bond, resulting in the cyclization of the molecule to yield the phenanthridinone scaffold. Researchers have demonstrated that this methodology can be applied to gram-scale reactions, highlighting its potential for larger-scale synthesis. nih.gov

A notable example is the synthesis of N-substituted phenanthridinones from 2-bromobenzamides in what is described as a formal redox-neutral dimerization and deamidation process. researchgate.net This transformation underscores the utility of this compound as a versatile building block, where the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions. researchgate.net

Utilization in Catalyst Development and Optimization Studies

The reactivity of the carbon-bromine bond in this compound makes it a valuable substrate in the development and optimization of catalytic systems, particularly those based on palladium. researchgate.netmit.edu The efficiency and selectivity of cross-coupling reactions are highly dependent on the catalyst, which often consists of a palladium source and a ligand.

Studies have utilized substrates like 2-bromobenzamides to investigate the intricate mechanisms of palladium-catalyzed reactions. For instance, research has shown that seemingly simple phosphine (B1218219) ligands can promote the formation of higher-order palladium species (beyond the well-known Pd1 and Pd2 complexes), which are catalytically active. researchgate.net By using this compound and similar compounds as probes, chemists can gain a deeper understanding of the catalyst's behavior and optimize reaction conditions for desired outcomes. researchgate.net

Furthermore, the development of phosphine-free palladium catalyst systems for the synthesis of phenanthridinones from o-halobenzamides, including this compound, showcases the ongoing efforts to create more efficient and accessible catalytic methods. researchgate.net

Role as a Precursor for Diverse Organic Transformations

Beyond its direct use in forming complex scaffolds, this compound acts as a precursor for a wide array of organic transformations. The bromine atom can be readily substituted or involved in various coupling reactions, allowing for the introduction of different functional groups and the construction of new molecular frameworks.

One significant transformation is its conversion to phenanthridinones through a domino reaction that involves sequential C-C and C-N bond formation in a single pot. researchgate.net This approach is notable for its efficiency and broad substrate scope, even extending to less reactive o-chlorobenzamides. researchgate.net

Moreover, the amide functionality itself can be a site for chemical modification. While the amide bond is generally stable, its reactivity can be enhanced, turning it from a "traditionally inert" to a "readily modifiable" functional group. acs.org This opens up possibilities for using this compound in reactions like Suzuki-Miyaura coupling and decarbonylative Heck cross-coupling reactions under palladium catalysis to form new C-C bonds. acs.org

The table below summarizes some of the key transformations involving this compound and related compounds.

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| 2-Bromobenzamides | Pd-catalyst, phosphine ligand | N-substituted phenanthridinones | Intramolecular C-H arylation/dimerization |

| o-Halobenzamides | Phosphine-free palladium catalyst, N,N-dimethylacetamide | Phenanthridinones | Domino C-C and C-N bond formation |

| N-Acyl saccharin (B28170) (derived from corresponding benzamide) | Styrene, palladium catalyst, NMP, 160 °C | Decarbonylated product | Decarbonylative Heck cross-coupling |

| N-Acyl saccharin (derived from corresponding benzamide) | Arylboronic acid, palladium catalyst | Unsymmetrical ketone | Suzuki-Miyaura coupling |

Investigation of Supramolecular Assembly Based on its Structure

The structural characteristics of this compound and its derivatives also make them interesting candidates for studies in supramolecular chemistry. The presence of aromatic rings and the amide linkage allows for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the self-assembly of molecules into larger, ordered structures.

For instance, the crystal structure of the related compound 4-bromo-N-phenyl-benzamide reveals that molecules are linked by N-H⋯O hydrogen bonds to form chains. nih.gov These chains are further connected through C-H⋯π interactions, creating a three-dimensional network. nih.gov The molecule itself is twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings. nih.gov

In a more complex derivative, 2-bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]benzamide, the molecule adopts a conformation where the amide linkage is nearly perpendicular to the central phenyl ring. nih.gov In the crystal, these molecules form dimers through N—H⋯O hydrogen bonds and are further linked into zigzag ribbons by weak C—H⋯Br interactions. nih.gov The bulky nature of this particular molecule, however, limits π-π interactions. nih.gov

These studies on the solid-state structures of this compound and its analogues provide valuable insights into how molecular shape and functional groups dictate the formation of supramolecular assemblies. This knowledge is crucial for the rational design of new materials with specific properties.

Future Directions and Emerging Research Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-aryl amides, the structural class to which 2-bromo-N-methyl-N-phenylbenzamide belongs, is a cornerstone of pharmaceutical and materials chemistry. rsc.org However, traditional methods often rely on coupling reagents that generate significant waste, prompting a shift towards more sustainable alternatives. nih.gov Future research is increasingly focused on greener and more atom-economical synthetic strategies.

A significant trend is the development of metal-free catalytic systems. For instance, organocatalytic ring-opening aminolysis of lactones with aromatic amines provides a 100% atom-economical pathway to N-aryl amides. nih.govulisboa.pt Another promising green approach involves photocatalysis, where visible light and novel catalysts, such as Covalent Organic Frameworks (COFs) or iron-based systems, enable amide synthesis under mild, environmentally benign conditions from abundant precursors like nitroarenes and chloroalkanes. rsc.orgdst.gov.in

The pursuit of sustainability also involves utilizing safer and more readily available starting materials and solvents. dst.gov.in Research into using alcohols as alkylating agents for amides, catalyzed by earth-abundant metals like cobalt or manganese, represents a significant step forward, with water being the only byproduct. rsc.orgrsc.org The selection of environmentally friendly solvents is also critical, with computational models like COSMO-RS being used to predict solubility and identify greener alternatives to conventional aprotic solvents. mdpi.com An umpolung amide synthesis (UmAS) has also been developed for N-aryl amides, which avoids common activating agents and proceeds with complete conservation of enantioenrichment, a persistent challenge in conventional methods. nih.gov

Table 1: Emerging Sustainable Methods for N-Aryl Amide Synthesis

| Method | Catalyst/Reagent | Key Advantages | Source(s) |

|---|---|---|---|

| Organocatalytic Ring-Opening | Bicyclic guanidine | 100% atom economy, metal-free, mild conditions | nih.govulisboa.pt |

| Visible-Light Photocatalysis | Iron catalyst | Uses inexpensive nitroarenes, reductant- and photocatalyst-free | rsc.org |

| COF-Based Photocatalysis | TTT-DHTD COF | Red-light activation, high efficiency, recyclable catalyst | dst.gov.in |

| Umpolung Amide Synthesis (UmAS) | Brønsted base | Epimerization-free, avoids coupling reagents | nih.gov |

| N-Alkylation with Alcohols | Cobalt or Manganese catalysts | High atom economy (water as byproduct), uses renewable resources | rsc.orgrsc.org |

Exploration of New Catalytic Transformations

The this compound structure contains an aryl bromide, a versatile functional group for catalytic cross-coupling reactions. While palladium-catalyzed reactions have been the standard for C-N bond formation, future research continues to push the boundaries of catalytic efficiency and scope. acs.org

Successive generations of palladium catalysts, employing bulky, electron-rich phosphine (B1218219) ligands, have enabled reactions at lower catalyst loadings and with broader functional group tolerance. acs.orgacs.org A key area of development is the design of new ligands, such as the BippyPhos scaffold for hydroxylation or trans-spanned palladium complexes for cyanation, which allow for milder reaction conditions. digitellinc.comnih.gov

A significant emerging trend is the replacement of precious metals with more abundant and cost-effective first-row transition metals. Catalysts based on nickel and copper are gaining prominence for a variety of transformations, including C-N and C-C bond formation. nih.gov For example, nickel catalysis, combined with a photocatalyst, can achieve the acylation of aryl halides with aldehydes. acs.org

Furthermore, direct C–H activation is revolutionizing synthetic chemistry by allowing for the functionalization of previously inert bonds, thereby reducing the need for pre-functionalized starting materials. acs.orgnih.gov For a molecule like this compound, this could enable late-stage modifications at various positions on its aromatic rings. Catalysts based on rhodium, iridium, and cobalt have shown remarkable activity in directing C-H activation for the synthesis of complex heterocyclic structures. rsc.orgacs.org

Deeper Understanding of Reaction Mechanisms and Intermediates

A more profound understanding of reaction mechanisms is crucial for developing more efficient and selective catalysts. For the palladium-catalyzed amidation reactions (Buchwald-Hartwig amination) relevant to synthesizing N-aryl amides, the catalytic cycle is believed to involve oxidative addition, ligand exchange, and reductive elimination. syr.edu A central challenge is that amides are less nucleophilic than amines, and the resulting palladium-amidate intermediate can be inhibitory. acs.org Mechanistic studies focus on how ligand design can overcome these hurdles, for example, by promoting the crucial reductive elimination step. acs.orgsyr.edu

Investigations into the nature of the active catalytic species are ongoing. For palladium/phosphine systems, a key question is whether the active species is a monocoordinated or biscoordinated Pd(0) complex, as this has significant implications for catalyst reactivity and stability. acs.orgacs.org Detailed kinetic studies of elementary steps, such as oxidative addition and reductive elimination, are being used to dissect complex dual-catalytic processes, providing a clearer picture of the reaction pathway. nih.gov Similarly, for C-H activation reactions, research is clarifying the role of the amide group as a directing group and the formation of metallacycle intermediates that facilitate the transformation. nih.govrsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for modern synthetic research. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), are routinely used to map reaction energy profiles, identify transition states, and elucidate complex reaction mechanisms. rsc.orgacs.org This insight is invaluable for understanding selectivity and reactivity in catalytic processes.

For this compound, computational modeling can aid in the rational design of new catalysts for its synthesis and transformation. By simulating the interaction between a catalyst and substrate, researchers can predict how modifications to a ligand's steric and electronic properties will impact catalytic performance, thereby accelerating the development of more effective catalysts. digitellinc.com Molecular dynamics simulations can further reveal the stability of catalyst-substrate complexes and intermediates. nih.gov

Beyond reaction mechanisms, computational tools are also being applied to predict physical properties and guide process development. For example, the COSMO-RS model can screen for environmentally friendly solvents by predicting the solubility of compounds like benzamides, steering experimental work towards more sustainable options. mdpi.com

Integration of High-Throughput Methodologies for Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) has transformed the process of reaction discovery and optimization. umich.edu By combining liquid-handling robotics with rapid analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), thousands of reactions can be set up and screened in a matter of hours. purdue.edu This allows for the rapid evaluation of a wide array of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions.

For a target molecule like this compound, HTE can accelerate the development of both its synthesis and its subsequent derivatization via cross-coupling reactions. nih.gov This approach is not only faster but also allows for a more comprehensive exploration of the reaction space, potentially uncovering novel reactivity. The use of microreactors and continuous flow systems further enhances the capabilities of high-throughput synthesis. prolabas.com

The vast amount of data generated by HTE necessitates advanced data management and analysis tools. umich.edunih.gov The integration of these experimental platforms with machine learning algorithms and cheminformatics represents a frontier in chemical research, paving the way for predictive reaction modeling and automated synthesis planning. umich.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-methyl-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, brominated benzoyl chlorides may react with N-methylaniline derivatives under inert conditions (e.g., N₂ atmosphere) to minimize side reactions. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., DIPEA) are critical for achieving yields >80% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, validated by HPLC .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous brominated benzamides (e.g., bond angles of 120° for the amide group and Br-C distances of 1.89 Å) . Complementary techniques include:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, with N-methyl signals at δ 3.1–3.3 ppm .

- FT-IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N-H bend) .

- HRMS : Molecular ion peaks at m/z 214.059 (M⁺) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or DMF (>50 mg/mL) .

- Thermal Stability : Decomposes at ~250°C (DSC/TGA data) .

- LogP : Predicted ~3.2 (ACD/Labs Percepta), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the bromine atom’s electrophilicity, predicting activation barriers for Suzuki-Miyaura couplings. For example, Pd-catalyzed coupling with phenylboronic acid shows a ΔG‡ of ~25 kcal/mol, aligning with experimental yields of 60–70% . Molecular electrostatic potential maps highlight reactive sites at the bromine and carbonyl groups .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies (e.g., anticancer vs. antimicrobial activity) arise from substituent effects. Systematic SAR studies should:

- Vary substituents : Compare para- vs. meta-bromo analogs .

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and MIC thresholds (e.g., ≤10 µg/mL for antimicrobial activity) .

- Meta-analysis : Cross-reference bioactivity databases (ChEMBL, PubChem) to identify trends .

Q. How does crystallographic packing influence the solid-state reactivity of this compound?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking) that stabilize the lattice. For example, herringbone packing in analogous compounds reduces photodegradation rates by 40% compared to amorphous forms . Synchrotron PXRD can correlate packing efficiency with thermal decomposition kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.